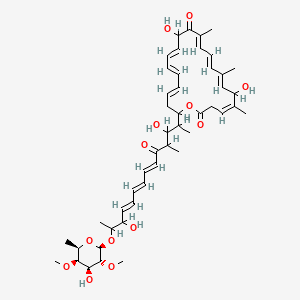
Pulvomycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
The compound Pulvomycin is a complex organic molecule characterized by multiple conjugated double bonds, hydroxyl groups, and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of conjugated double bonds and the introduction of hydroxyl and methoxy groups. The reaction conditions typically require controlled temperatures, specific catalysts, and precise timing to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to maintain consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce the compound at an industrial scale.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the double bonds would result in a more saturated hydrocarbon structure.
科学的研究の応用
Antitumor Activity
Recent research has highlighted the potential of pulvomycin as an effective agent against cancer, particularly in overcoming drug resistance in triple-negative breast cancer (TNBC). A study demonstrated that this compound, when combined with docetaxel, significantly inhibited tumor growth in docetaxel-resistant MDA-MB-231 cells by targeting the STAT3 signaling pathway.
In Vivo Studies
In xenograft mouse models, the combination of this compound and docetaxel resulted in significant tumor volume reduction compared to controls, suggesting its potential as a therapeutic strategy for patients with docetaxel-resistant TNBC .
Antibiotic Properties
This compound is primarily recognized for its antibiotic properties, specifically as an inhibitor of protein synthesis. It acts on elongation factor Tu (EF-Tu), preventing the formation of the ternary complex necessary for protein synthesis.
Broad-Spectrum Antimicrobial Activity
Research has shown that this compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, including highly resistant strains. This was particularly evident when this compound production was induced in Streptomyces flavopersicus, leading to significant antimicrobial effects against resistant pathogens .
Research Findings and Case Studies
作用機序
The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. The hydroxyl and methoxy groups could form hydrogen bonds with proteins or nucleic acids, influencing their function. The conjugated double bonds might interact with cellular membranes or other hydrophobic environments, affecting the compound’s distribution and activity within biological systems.
類似化合物との比較
Similar Compounds
- Pulvomycin
- This compound
Uniqueness
This compound’s uniqueness lies in its specific arrangement of functional groups and conjugated double bonds. Compared to similar compounds, it may exhibit distinct chemical reactivity and biological activity due to its unique structural features.
特性
分子式 |
C47H66O13 |
|---|---|
分子量 |
839 g/mol |
IUPAC名 |
(4Z,7E,9E,11E,15E,17E,19E)-22-[(6E,8E,10E)-3,12-dihydroxy-13-[(2R,3R,4S,5R,6R)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methyl-5-oxotetradeca-6,8,10-trien-2-yl]-6,14-dihydroxy-5,8,12-trimethyl-1-oxacyclodocosa-4,7,9,11,15,17,19-heptaene-2,13-dione |
InChI |
InChI=1S/C47H66O13/c1-29-20-19-21-31(3)42(53)38(50)24-17-11-10-12-18-25-40(60-41(52)27-26-30(2)39(51)28-29)33(5)43(54)32(4)36(48)22-15-13-14-16-23-37(49)34(6)58-47-46(57-9)44(55)45(56-8)35(7)59-47/h10-24,26,28,32-35,37-40,43-47,49-51,54-55H,25,27H2,1-9H3/b11-10+,14-13+,18-12+,20-19+,22-15+,23-16+,24-17+,29-28+,30-26-,31-21+/t32?,33?,34?,35-,37?,38?,39?,40?,43?,44+,45+,46-,47-/m1/s1 |
InChIキー |
FXSFWUNCIOIMAC-YHQXOMPPSA-N |
SMILES |
CC1C(C(C(C(O1)OC(C)C(C=CC=CC=CC(=O)C(C)C(C(C)C2CC=CC=CC=CC(C(=O)C(=CC=CC(=CC(C(=CCC(=O)O2)C)O)C)C)O)O)O)OC)O)OC |
異性体SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(C)C(/C=C/C=C/C=C/C(=O)C(C)C(C(C)C2C/C=C/C=C/C=C/C(C(=O)/C(=C/C=C/C(=C/C(/C(=C\CC(=O)O2)/C)O)/C)/C)O)O)O)OC)O)OC |
正規SMILES |
CC1C(C(C(C(O1)OC(C)C(C=CC=CC=CC(=O)C(C)C(C(C)C2CC=CC=CC=CC(C(=O)C(=CC=CC(=CC(C(=CCC(=O)O2)C)O)C)C)O)O)O)OC)O)OC |
同義語 |
labilomycin pulvomycin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















